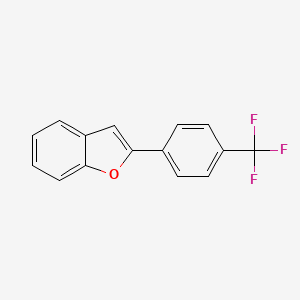

2-(4-(Trifluoromethyl)phenyl)benzofuran

Overview

Description

2-(4-(Trifluoromethyl)phenyl)benzofuran is a compound that belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of a trifluoromethyl group at the para position of the phenyl ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)benzofuran can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the intramolecular cyclization of 2-arylphenols under acidic conditions to form the benzofuran ring . This reaction typically requires a strong acid catalyst and elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its scalability and efficiency. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)benzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2,3-diones, while substitution reactions can produce halogenated or nitrated benzofuran derivatives .

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)benzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)benzofuran involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

2-(4-Methylphenyl)benzofuran: Similar structure but with a methyl group instead of a trifluoromethyl group.

2-(4-Chlorophenyl)benzofuran: Contains a chlorine atom at the para position of the phenyl ring.

2-(4-Nitrophenyl)benzofuran: Features a nitro group at the para position of the phenyl ring.

Uniqueness

The presence of the trifluoromethyl group in 2-(4-(Trifluoromethyl)phenyl)benzofuran imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs with different substituents . These properties enhance its potential as a drug candidate and its utility in various industrial applications.

Biological Activity

2-(4-(Trifluoromethyl)phenyl)benzofuran is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Overview of the Compound

This compound is characterized by a benzofuran structure with a trifluoromethyl group at the para position of the phenyl ring. This unique substitution enhances its chemical properties, making it suitable for various biological applications.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antitumor Activity : Research has shown that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance, it has been reported to inhibit topoisomerase I, an enzyme crucial for DNA replication, thereby exerting its anticancer effects .

- Antibacterial Properties : Studies indicate that this compound possesses antibacterial activity, making it a candidate for developing new antibiotics. Its efficacy against different bacterial strains highlights its potential in treating infections .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. It can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Topoisomerase Inhibition : The compound's ability to inhibit topoisomerase I is critical for its anticancer activity. This inhibition disrupts DNA replication and repair processes in cancer cells .

- Cytokine Modulation : It modulates the expression of inflammatory cytokines, contributing to its anti-inflammatory properties. This action may involve the NF-kB signaling pathway, which plays a pivotal role in inflammation .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

-

Antiproliferative Studies : In vitro studies demonstrated that this compound exhibited IC50 values ranging from 0.237 to 19.1 µM against various cancer cell lines, outperforming standard chemotherapeutic agents like Combretastatin-A4 (CA-4) .

Cell Line IC50 (µM) Comparison with CA-4 HAAEC N/A Higher selectivity MV4–11 (Leukemia) <1 More active A2780 (Ovarian) 12 Significant activity - Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model. The compound significantly reduced edema at doses as low as 10 mg/kg, comparable to indomethacin, a standard anti-inflammatory drug .

Comparative Analysis with Similar Compounds

The unique trifluoromethyl substitution distinguishes this compound from other benzofuran derivatives:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 2-(4-Methylphenyl)benzofuran | Methyl group | Moderate anti-tumor |

| 2-(4-Chlorophenyl)benzofuran | Chlorine atom | Antibacterial |

| This compound | Trifluoromethyl group | Strong anti-tumor & anti-inflammatory |

The trifluoromethyl group enhances lipophilicity and metabolic stability, which are advantageous for drug development.

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O/c16-15(17,18)12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)19-14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJUFFIVYTYVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.